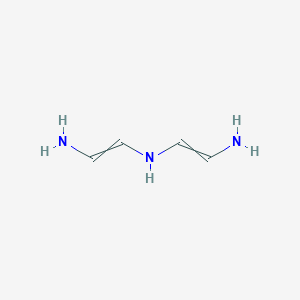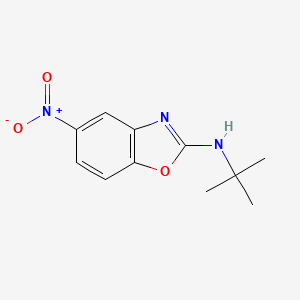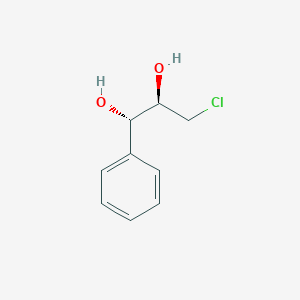![molecular formula C17H13ClN4O B12522226 3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one CAS No. 834910-20-2](/img/structure/B12522226.png)
3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one is a complex organic compound that belongs to the class of tetrazinoindoles This compound is characterized by its unique structure, which includes a tetrazine ring fused to an indole moiety, along with a phenyl group and a chloroethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the tetrazine ring and subsequent functionalization with the chloroethyl and phenyl groups. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Tetrazine Ring Formation: The indole intermediate is then subjected to cyclization with hydrazine derivatives to form the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, including its interaction with enzymes and receptors.
Industrial Applications: The compound is investigated for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis. The compound may also interact with specific enzymes and receptors, modulating various cellular pathways.
相似化合物的比较
Similar Compounds
- 3-(2-Bromoethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one
- 3-(2-Iodoethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one
- 3-(2-Fluoroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one
Uniqueness
3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one is unique due to its specific chloroethyl group, which imparts distinct reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloroethyl derivative exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
属性
CAS 编号 |
834910-20-2 |
|---|---|
分子式 |
C17H13ClN4O |
分子量 |
324.8 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-10-phenyl-[1,2,3,5]tetrazino[5,4-a]indol-4-one |
InChI |
InChI=1S/C17H13ClN4O/c18-10-11-21-17(23)22-14-9-5-4-8-13(14)15(16(22)19-20-21)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI 键 |
ACFSHYIYSVGTHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3N=NN(C(=O)N3C4=CC=CC=C42)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


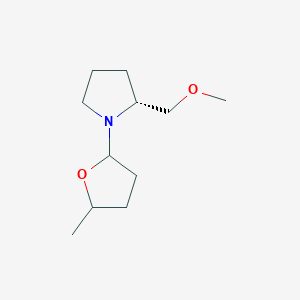

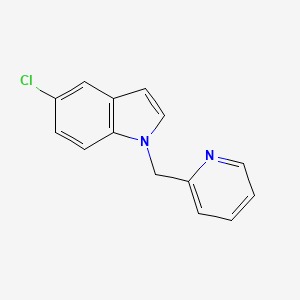
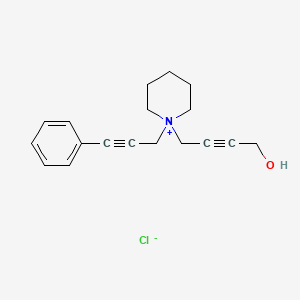
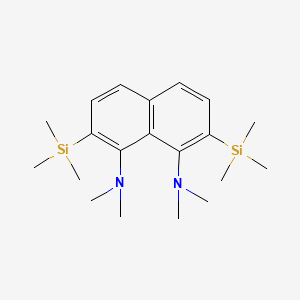
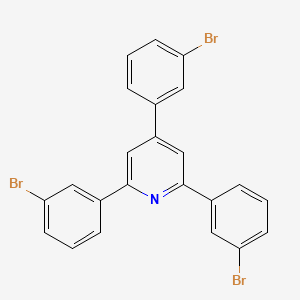
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
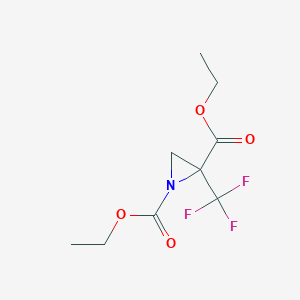
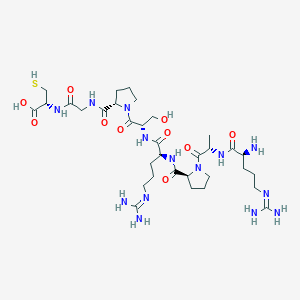

![5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12522190.png)
